An In-Depth Technical Guide to 2-Bromo-5-nitro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-5-nitro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, logical synthetic pathways, reactivity, and its potential as a precursor for complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
2-Bromo-5-nitro-1H-indole-3-carbaldehyde is a multi-functionalized indole derivative. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The strategic placement of a bromine atom, a nitro group, and a carbaldehyde function provides three distinct points for chemical modification, making this compound an exceptionally versatile intermediate.
The chemical identity is defined by the indole core, which consists of a benzene ring fused to a pyrrole ring.[1][2][3] The key substituents are a bromine atom at the C2 position, a nitro group at the C5 position, and a formyl (carbaldehyde) group at the C3 position.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 2-bromo-5-nitro-1H-indole-3-carbaldehyde[4] |
| CAS Number | 1246471-79-3[4][5] |
| Molecular Formula | C₉H₅BrN₂O₃[4] |
| Molecular Weight | 269.05 g/mol [4] |
| Canonical SMILES | O=CC1=C(Br)NC2=C1C=C(=O)C=C2[4] |
| Appearance | Expected to be a yellow or brownish solid |
| Solubility | Predicted to be soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in other organic solvents; likely insoluble in water. |
| Melting Point | Data not widely available. For reference, the related 5-nitro-1H-indole-3-carbaldehyde has a high melting point of 300 °C / 572 °F.[6] |
Spectroscopic Signature
The unique arrangement of functional groups gives 2-Bromo-5-nitro-1H-indole-3-carbaldehyde a distinct spectroscopic profile, which is critical for reaction monitoring and quality control.
-
¹H NMR: The spectrum is expected to show a downfield singlet for the aldehyde proton (δ ≈ 10.0 ppm). The indole N-H proton will appear as a broad singlet at a very downfield shift (δ > 12.0 ppm). The aromatic protons on the benzene portion of the indole ring will exhibit a complex splitting pattern due to the influence of the electron-withdrawing nitro group.
-
¹³C NMR: Key signals would include the aldehyde carbonyl carbon (δ ≈ 185 ppm), and carbons directly attached to the electron-withdrawing groups (bromine, nitro group, and the pyrrole nitrogen).
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Infrared (IR) Spectroscopy: Characteristic absorption bands are predicted for the N-H stretch (~3200-3400 cm⁻¹), the aldehyde C=O stretch (~1650-1670 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Mechanistic Insights
The synthesis of this molecule is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. A logical and efficient pathway begins with the commercially available 5-nitro-1H-indole. The key transformations are the introduction of the formyl group (formylation) and the bromine atom (bromination).
Step 1: Vilsmeier-Haack Formylation of 5-Nitro-1H-indole
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10][11] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][11] The indole nucleus, even when deactivated by a nitro group, is sufficiently electron-rich to react, with formylation occurring selectively at the C3 position. This regioselectivity is a hallmark of electrophilic substitution on indoles.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Step 2: Electrophilic Bromination
Following formylation, the resulting 5-nitro-1H-indole-3-carbaldehyde is subjected to bromination. The C2 position of the indole-3-carbaldehyde system is activated towards electrophilic attack. Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can be used to selectively install the bromine atom at the C2 position, yielding the final product.
Experimental Protocol: Synthesis of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde
Causality: This two-step protocol is designed for efficiency and regiochemical control. Formylating first directs the subsequent bromination to the C2 position, which is more predictable than attempting to brominate the 5-nitroindole directly, which could lead to a mixture of products.
-
Vilsmeier-Haack Formylation: a. In a three-necked flask under an inert atmosphere (N₂), cool anhydrous DMF to 0 °C. b. Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.[8] Stir for 30-40 minutes. c. Dissolve 5-nitro-1H-indole (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. d. Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC until the starting material is consumed.[12] e. Cool the mixture and pour it carefully onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is basic.[8][13] f. The precipitated solid, 5-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.[12][13]
-
Bromination: a. Dissolve the crude 5-nitro-1H-indole-3-carbaldehyde in a suitable solvent such as DMF or acetic acid. b. Add N-Bromosuccinimide (NBS, ~1.1 equivalents) portion-wise at room temperature. c. Stir the reaction mixture for 2-4 hours, monitoring by TLC for the formation of the product. d. Upon completion, pour the reaction mixture into water to precipitate the product. e. Collect the solid by filtration, wash thoroughly with water to remove any remaining succinimide, and dry under vacuum. f. The crude 2-Bromo-5-nitro-1H-indole-3-carbaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic workflow for the target compound.
Chemical Reactivity and Synthetic Utility
The power of this molecule lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications. It serves as a central hub for generating diverse chemical scaffolds.
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The Aldehyde Moiety: This group is a gateway for C-C and C-N bond formation. It readily undergoes condensation reactions with amines to form Schiff bases, reductive amination to produce secondary amines, and Wittig-type reactions to form alkenes.[1][14]
-
The C-Br Bond: The bromine atom at C2 is a versatile handle for modern cross-coupling chemistry. It can participate in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents. This is a cornerstone of modern library synthesis in drug discovery.
-
The Nitro Group: The nitro group is strongly electron-withdrawing, but its most significant synthetic utility comes from its reduction. It can be cleanly reduced to an amino group (aniline derivative) using reagents like SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite.[12] This newly formed amino group can then be acylated, alkylated, or used to build additional fused heterocyclic rings.
Caption: Reactivity hub of the title compound.
Applications in Research and Drug Discovery
While specific biological data for 2-Bromo-5-nitro-1H-indole-3-carbaldehyde is not extensively published, its value is inferred from its potential as a synthetic intermediate.
-
Scaffold for Anticancer Agents: The 5-nitroindole scaffold has been investigated for developing ligands that bind to c-Myc G-quadruplex DNA, a target in cancer therapy.[12] The ability to diversify the molecule at the C2 and C3 positions could lead to new compounds with enhanced binding affinity and cellular activity.
-
Precursor to Antimicrobial Compounds: Brominated indoles have been shown to possess quorum sensing-inhibiting properties, which is a modern approach to combating bacterial virulence and biofilm formation.[1][15] Derivatives of this molecule could be synthesized and screened for such activity.
-
Fragment-Based Drug Design: This compound serves as an ideal starting point in fragment-based drug design (FBDD). Each functional group allows for the systematic "growing" of the molecule to optimize interactions within a biological target's binding pocket.
-
Development of Fluorescent Probes: The extended π-system of the indole nucleus, which can be further modified, makes it a candidate for the development of fluorescent probes for biological imaging and assays.[16]
Handling, Storage, and Safety
As a laboratory chemical, 2-Bromo-5-nitro-1H-indole-3-carbaldehyde requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds can guide safe practices.
Table 2: GHS Hazard and Precautionary Statements (Inferred)
| Category | Statement Code | Statement Text |
| Hazard | H302, H312 | Harmful if swallowed or in contact with skin.[17] |
| H315 | Causes skin irritation.[17] | |
| H319 | Causes serious eye irritation.[18] | |
| H335 | May cause respiratory irritation.[17][19] | |
| Precaution | P261 | Avoid breathing dust.[17][18][19] |
| P270 | Do not eat, drink or smoke when using this product.[17][19] | |
| P280 | Wear protective gloves/protective clothing/eye protection.[17][18][19] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[18][19] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18][19] |
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust.[17] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][20] Keep away from strong oxidizing agents and incompatible materials.[19][20]
References
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]
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Subba Rami Reddy S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Retrieved from [Link]
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Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191. National Center for Biotechnology Information. Retrieved from [Link]
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Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
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Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1677. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). FooDB. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
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PubChemLite. (n.d.). 2-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). PubChemLite. Retrieved from [Link]
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MDPI. (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. Retrieved from [Link]
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El-Sawy, E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole. Google Patents.
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HMDB. (2012). Showing metabocard for 2-Bromo-1H-indole-3-carboxaldehyde (HMDB0040147). HMDB. Retrieved from [Link]
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Clamal Reagent. (n.d.). 2-BROMO-5-NITRO-1H-INDOLE-3-CARBALDEHYDE. Clamal Reagent. Retrieved from [Link]
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